molecular formula C7H16N2O2 B12790895 2-Methyllysine CAS No. 64817-96-5

2-Methyllysine

カタログ番号: B12790895
CAS番号: 64817-96-5
分子量: 160.21 g/mol
InChIキー: CPUSCHYXEUZMSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Methyllysine, also known as α-Methyllysine, is a non-proteinogenic amino acid with the molecular formula C7H16N2O2 and a molecular weight of 160.21 g/mol . It features a methyl substitution on the alpha carbon of the lysine backbone, a distinct structural difference from the more commonly studied epsilon-methylated lysines (such as mono-, di-, and trimethyllysine) that occur as post-translational modifications on proteins . This unique structure makes this compound a valuable chemical tool in biochemical research for probing and modulating biological systems. One of the primary research applications of this compound and its analogs lies in the study of methyllysine reader proteins. These readers, which include domains like chromodomains, Tudor domains, and PHD fingers, specifically recognize methylated lysine residues on histones and other proteins to regulate critical processes like gene expression . Synthetic peptides incorporating methyllysine mimics, such as norleucine-ε-dimethylsulfonium, are used to investigate the binding and function of these readers . The ability to synthesize such peptides is fundamental for developing crosslinking probes to discover new reader proteins and for creating inhibitors to block methyllysine-reading interactions, which are dysregulated in diseases like cancer . Furthermore, the study of methylated amino acids, including various methyllysine forms, is a key area in host-guest chemistry. Synthetic hosts like calixarenes and cucurbiturils are designed to selectively bind these metabolites . Investigating these interactions helps establish structure-function relationships and develops affinity reagents with potential for biomedical applications, such as sequestering disease-related metabolites . This product, this compound, is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,6-diamino-2-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUSCHYXEUZMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64817-96-5, 111656-41-8
Record name 2-Methyllysine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064817965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-DL-lysine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-DL-lysine
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthetic Methodologies for 2 Methyllysine α Methyllysine and Its Derivatives

Enantioselective Chemical Synthesis of α-Methyllysine Analogues

The precise synthesis of α-methyllysine analogues with specific stereochemistry is crucial for their application in peptide chemistry and biological studies. Various strategies have been developed to achieve high enantioselectivity.

Strategies Utilizing Chiral Malonic Half-Ester Intermediates

A prominent strategy for the enantioselective synthesis of α-methyllysine analogues involves the use of chiral malonic half-ester intermediates. This method allows for the construction of both enantiomers of α(2,2)-methyllysine analogues from a common starting material. The process begins with prochiral malonic diesters that contain a quaternary carbon center. These diesters are transformed into a variety of (t)Boc-Fmoc-α(2,2)-methyllysine-OH analogues through the formation of chiral malonic half-ester intermediates. ucsf.edu This approach has been successful in producing analogues with side chains varying from one to six methylene units in moderate to high optical purity and good yields. ucsf.edu

Application of Enzymatic Hydrolysis (e.g., Pig Liver Esterase, PLE) in Stereoselective Preparations

Enzymatic hydrolysis plays a key role in the stereoselective preparation of α-methyllysine analogues. Pig Liver Esterase (PLE) is a widely used enzyme for the asymmetric hydrolysis of esters to carboxylic acids. wikipedia.org In the synthesis of α-methyllysine, PLE is employed to catalyze the hydrolysis of prochiral malonic diesters, leading to the formation of chiral malonic half-ester intermediates. ucsf.edu This enzymatic desymmetrization is highly effective, yielding chiral half-esters with moderate to high optical purity. ucsf.edu The stereochemical outcome of the PLE-catalyzed hydrolysis of malonic diesters with varying side chain lengths has been observed to follow the Jones's PLE model. ucsf.edu

Enzyme Substrate Product Key Feature
Pig Liver Esterase (PLE)Prochiral malonic diestersChiral malonic half-ester intermediatesHigh enantioselectivity in the hydrolysis of one of two enantiotopic ester groups. ucsf.eduwikipedia.org

Synthesis of Orthogonally Protected Cα-Methyllysine Analogues for Peptide Chemistry

The synthesis of orthogonally protected Cα-methyllysine analogues is essential for their incorporation into peptides via solid-phase peptide synthesis (SPPS). beilstein-journals.org Orthogonal protecting groups allow for the selective deprotection of one functional group without affecting others, which is a fundamental principle in modern peptide chemistry. nih.gov For Cα-methyllysine analogues, a common protection scheme involves the use of tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. ucsf.edu This strategy enables the creation of a diverse set of (t)Boc-Fmoc-α(2,2)-methyllysine-OH analogues, which are valuable building blocks for creating novel peptide libraries with unnatural lysine (B10760008) analogues. ucsf.edu The straightforward manipulation of these protecting groups allows for the synthesis of both enantiomers of the α-methyllysine analogues. ucsf.edu

Preparation of N(α)-Fmoc-N(ε)-(Boc, methyl)-L-lysine and N(α)-Fmoc-N(ε)-dimethyl-L-lysine as Building Blocks for Methylated Peptides

The synthesis of peptides containing methylated lysine residues at specific sites is crucial for studying the biological roles of protein methylation. To achieve this, N(α)-Fmoc-N(ε)-methylated-L-lysine derivatives are prepared as building blocks for SPPS. nih.gov

A concise method for the synthesis of N(α)-Fmoc-N(ε)-(Boc, methyl)-lysine involves a one-pot reaction of consecutive reductive benzylation and reductive methylation, followed by debenzylation through catalytic hydrogenolysis and Boc protection in another one-pot reaction. nih.gov This building block has been successfully used to synthesize a peptide containing a monomethylated lysine residue. nih.gov

For the preparation of N(α)-Fmoc-N(ε)-dimethyl-L-lysine, a convenient route has been established that utilizes malonate derivatives and dibromobutane to produce key L-2-amino-6-bromohexanoic acid derivative intermediates. nih.gov These intermediates can be modified at the ε-position to introduce the dimethylamino group. nih.gov Reductive methylation of N(α)-Fmoc-lysine is another facile method to produce N(α)-Fmoc-N(ε)-dimethyl-lysine. researchgate.net These Fmoc-protected building blocks are readily applicable in both solution and solid-phase peptide synthesis. nih.gov

Building Block Synthetic Approach Application
N(α)-Fmoc-N(ε)-(Boc, methyl)-L-lysineConsecutive reductive benzylation and methylation, followed by debenzylation and Boc protection. nih.govSynthesis of site-specifically lysine monomethylated peptides. nih.gov
N(α)-Fmoc-N(ε)-dimethyl-L-lysineBased on malonate derivatives and dibromobutane to form key bromohexanoic acid intermediates. nih.govSynthesis of methylated peptides. nih.gov
N(α)-Fmoc-N(ε)-dimethyl-L-lysineReductive methylation of N(α)-Fmoc-lysine. researchgate.netIncorporation into peptides via solid-phase peptide synthesis to study biological functions of methylation. researchgate.net

Site-Specific Incorporation of Methyl-Lysine Analogues into Recombinant Proteins

To study the function of lysine methylation in the context of full-length proteins, methods have been developed for the site-specific incorporation of methyl-lysine analogues into recombinant proteins.

Methods Involving Alkylation of Genetically Introduced Cysteine Residues

A powerful and widely used chemical approach to install analogues of methyl-lysine into recombinant proteins involves the alkylation of genetically introduced cysteine residues. nih.govnih.gov This method, known as the methyl-lysine analogue (MLA) strategy, provides a simple and scalable means to introduce mono-, di-, or trimethylation at specific sites within recombinant proteins like histones. nih.govnih.gov

The core principle of this technique is the chemical similarity between the side chain of lysine and aminoethylcysteine, which can be generated by alkylating a cysteine residue. ucsf.edu The process begins with site-directed mutagenesis to replace the target lysine residue with a cysteine. nih.gov The resulting cysteine-containing protein is then treated with specific halo-ethylamine reagents that react with the cysteine side chain to produce N-methylated aminoethylcysteines, which are isosteric analogues of N-methylated lysines. nih.gov

Different alkylating agents are used to generate the different methylation states:

Monomethyl-lysine analogue (MLA1): Cysteine residues are converted to an analogue of monomethyl lysine. nih.gov

Dimethyl-lysine analogue (MLA2): Treatment with reagents like (2-chloroethyl)-dimethylammonium chloride leads to the dimethylated analogue. ucsf.edu

Trimethyl-lysine analogue (MLA3): (2-bromoethyl)-trimethylammonium bromide is used to generate the trimethylated lysine analogue. nih.gov

This strategy has been successfully applied to generate large quantities of histones with site- and degree-specific methylation. nih.gov Importantly, these methyl-lysine analogues have been shown to be functionally similar to their natural counterparts. For example, antibodies raised against naturally methylated histones can specifically recognize the corresponding MLAs incorporated into histone proteins. nih.gov This method has proven invaluable for studying the direct biochemical consequences of histone lysine methylation on chromatin structure and function. nih.gov

Methylation State Alkylating Agent Example Resulting Analogue
MonomethylSpecific halo-ethylaminesMonomethyl-lysine analogue (MLA1) nih.gov
Dimethyl(2-chloroethyl)-dimethylammonium chlorideDimethyl-lysine analogue (MLA2) ucsf.edu
Trimethyl(2-bromoethyl)-trimethylammonium bromideTrimethyl-lysine analogue (MLA3) nih.gov

Genetic Code Expansion for Noncanonical Amino Acid Integration

The site-specific incorporation of noncanonical amino acids (ncAAs) into proteins is a powerful tool for exploring and engineering protein function. nih.gov Genetic code expansion (GCE) techniques have emerged to enable the co-translational integration of ncAAs, including methylated lysine derivatives, at desired positions within a polypeptide chain. mdpi.comfrontiersin.org This methodology relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to uniquely recognize the ncAA and its corresponding codon, typically a nonsense or quadruplet codon, without cross-reacting with the host cell's endogenous translational machinery. acs.orgfrontiersin.org

The process of integrating ncAAs via GCE requires a translation mechanism as rigorous and efficient as the natural process. mdpi.com A key component is the orthogonal translation system (OTS), which consists of the aaRS/tRNA pair. mdpi.com This system works by suppressing a stop codon (like the amber codon, UAG) or a four-base codon, allowing the ribosome to insert the ncAA at that specific site in the protein. nih.govacs.org Over 200 ncAAs have been successfully incorporated into proteins using GCE technologies, providing valuable tools for studying protein structure and function. mdpi.com

However, the direct incorporation of Nε-methyl-L-lysine has proven challenging. A significant hurdle is the structural similarity between methyllysine and its canonical counterpart, lysine, which makes it difficult to evolve an aaRS that specifically recognizes the methylated form but not lysine itself. frontiersin.orgnih.gov

To circumvent this challenge, researchers have developed alternative strategies that involve the genetic encoding of a protected precursor molecule. frontiersin.org A notable example is the work by Chin and coworkers, who successfully encoded Nε-Boc-Nε-methyl-L-lysine using the wild-type pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina barkeri. frontiersin.org This precursor was incorporated into histone H3 at a specific lysine position. The protecting group (Boc) was subsequently removed chemically using trifluoroacetic acid (TFA), and the modified histone was then refolded into its proper conformation. frontiersin.org This approach allows for the production of homogeneously modified proteins for functional studies. nih.gov The PylRS/tRNA pair from Methanosarcina species has become a versatile system for genetic code expansion, having been evolved to incorporate a wide array of structurally diverse ncAAs. nih.gov

The efficiency of ncAA incorporation can be enhanced by fine-tuning the interaction between the aaRS and its cognate tRNA. nih.gov Engineering the tRNA component has been shown to significantly improve the decoding efficiency of quadruplet codons, representing a key step toward the simultaneous incorporation of multiple different ncAAs into a single protein. nih.gov

Table 1: Key Components and Strategies in Genetic Code Expansion for Methyllysine

Component/Strategy Description Key Findings/Applications
Orthogonal aaRS/tRNA Pair An engineered synthetase and transfer RNA that function independently of the host's translational machinery. acs.orgfrontiersin.org Enables the site-specific incorporation of ncAAs in response to nonsense or frameshift codons. nih.govresearchgate.net
Pyrrolysyl-tRNA Synthetase (PylRS) A versatile aaRS from Methanosarcina species often used in GCE. nih.gov Wild-type PylRS can be used to incorporate protected methyllysine precursors. frontiersin.org
Precursor Incorporation Genetically encoding a chemically protected version of the ncAA, followed by post-translational deprotection. frontiersin.org Overcomes the difficulty of evolving an aaRS to distinguish between lysine and methyllysine. nih.gov

| Codon Engineering | Use of nonsense (e.g., UAG amber) or quadruplet codons to encode the ncAA. nih.govresearchgate.net | Provides a vacant codon to be reassigned to the ncAA, minimizing disruption to the host proteome. nih.gov |

Construction of Novel Peptide Libraries and Analogues for Binding Studies

The interactions between methylated lysine residues and their specific binding proteins, often called "readers," are crucial for cellular processes like chromatin regulation and gene expression. nih.govfrontiersin.orgwikipedia.org To investigate the sequence determinants that govern these interactions, researchers have developed high-throughput screening methods using novel peptide libraries containing methyllysine. nih.govfrontiersin.org

One powerful approach is the use of a degenerate methylated lysine-oriented peptide library (Kme-OPL). nih.govfrontiersin.orgnih.gov This technique allows for a comprehensive survey of amino acid sequence combinations surrounding a central methyllysine (Kme) residue. nih.gov The library is designed to assess how variations in the amino acids at positions flanking the Kme (e.g., from P-3 to P+3) influence the binding affinity and specificity of various Kme reader proteins. nih.gov

The Kme-OPL screening process typically involves:

Library Synthesis: A collection of biotinylated peptides is synthesized where, in each set, one position is fixed with a specific amino acid, while all other positions contain a degenerate mix of amino acids (cysteine is often excluded). frontiersin.org

Binding Assay: The peptide library is complexed with streptavidin beads and then incubated with a recombinant, tagged Kme reader protein. frontiersin.org

Detection and Quantification: The amount of reader protein bound to each peptide set is measured, often using a fluorescently labeled secondary antibody, to determine the amino acid preferences at each position. frontiersin.org

This assay has successfully recapitulated the known binding preferences of histone Kme readers and has also uncovered novel methylated sequences that bind to these readers with even higher affinity than their native histone targets. nih.govfrontiersin.org The data generated from Kme-OPL screens can be used to create proteome-wide scoring systems to predict and prioritize new Kme-driven protein-protein interactions for further study. nih.govnih.gov

Furthermore, this platform has proven useful for designing peptide-based inhibitors with high specificity for closely related reader domains. nih.gov By understanding the precise sequence determinants for binding, it is possible to engineer peptidomimetics that can selectively target one reader protein over another, which has significant therapeutic potential. nih.govmit.edu The insights from these library screens also aid in characterizing the binding epitopes for methyllysine-specific antibodies, revealing that recognition is often driven by only a few key amino acid residues. nih.gov

Table 2: Applications of Methyllysine Peptide Libraries in Binding Studies

Application Description Outcome/Significance
Determine Binding Specificity Screening Kme reader domains against a degenerate peptide library (Kme-OPL). nih.govfrontiersin.org Identifies key amino acid residues and methyl-state preferences (mono-, di-, tri-methylation) that dictate binding. nih.gov
Discover Novel Interactions Using library-derived binding motifs to search proteome databases for new potential binding partners. frontiersin.orgnih.gov Expands the known interactome of Kme reader proteins beyond histone substrates. nih.govfrontiersin.org
Design Peptidomimetic Inhibitors Using specificity data to engineer peptides that selectively target a particular reader domain. nih.gov Provides a rational basis for developing therapeutic agents that can modulate epigenetic pathways. nih.govmit.edu

| Characterize Antibody Epitopes | Identifying the minimal sequence requirements for the binding of methyllysine-specific antibodies. nih.gov | Improves the understanding and validation of critical reagents used in epigenetics research. nih.gov |

Biological and Functional Implications of Lysine Methylation ε N Methyllysine in Proteomics

Enzymatic Regulation of Lysine (B10760008) Methylation: "Writers," "Readers," and "Erasers"

The dynamic nature of lysine methylation is orchestrated by a trio of protein families: "writers" that add the methyl mark, "erasers" that remove it, and "readers" that recognize and bind to it, thereby translating the methylation signal into a functional outcome. uniklinik-freiburg.de This intricate interplay ensures precise control over cellular functions.

Protein Lysine Methyltransferases (PKMTs), also known as Lysine Methyltransferases (KMTs), are the "writers" of the lysine methylation code. The majority of these enzymes contain a conserved SET domain, which is responsible for their catalytic activity. acs.orgnih.gov PKMTs utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the transfer of one, two, or three methyl groups to the lysine's ε-amino group. pnas.org The degree of methylation—mono-, di-, or trimethylation—is a key determinant of the functional consequence, and different PKMTs exhibit distinct product specificities. pnas.org

The substrate specificity of PKMTs is highly regulated and is not solely dependent on the primary amino acid sequence surrounding the target lysine. constructor.university Structural features of both the enzyme and the substrate play a crucial role. acs.orgnih.gov PKMTs can be broadly categorized based on their primary substrates:

Histone Methyltransferases: A significant focus of research has been on the methylation of histone proteins, the core components of chromatin. rsc.org Specific lysine residues on the N-terminal tails of histones H3 and H4 are prominent targets for methylation. tandfonline.com These modifications are fundamental to epigenetic regulation, influencing chromatin structure and gene expression. rsc.org For example, the methylation of histone H3 at lysine 4 (H3K4) is generally associated with active transcription, while methylation at H3K9 and H3K27 is linked to transcriptional repression. rsc.orgwikipedia.org

Non-Histone Methyltransferases: It is now well-established that a multitude of non-histone proteins are also targets of lysine methylation, highlighting the broad impact of this modification on cellular signaling and function. nih.govacs.org This includes key regulatory proteins such as the tumor suppressor p53, transcription factors, and enzymes involved in various signaling pathways. tandfonline.comnih.govnih.gov For instance, methylation of p53 by different PKMTs can either activate or repress its transcriptional activity, demonstrating the fine-tuned regulation exerted by this PTM. tandfonline.comnih.govpnas.org

The "erasers" of lysine methylation are the Lysine Demethylases (KDMs), which reverse the action of PKMTs, making lysine methylation a dynamic and reversible process. tandfonline.com KDMs are classified into two main families based on their catalytic mechanisms. frontiersin.orgnih.govnih.gov

Interactive Table: Classification and Mechanisms of Lysine Demethylases (KDMs)

KDM FamilyCatalytic MechanismCofactorsSubstrate Methylation States
KDM1 (LSD) Amino-OxidationFlavin Adenine Dinucleotide (FAD)Mono- and Dimethylated Lysines
JmjC Domain-Containing (KDM2-8) HydroxylationFe(II) and α-ketoglutarateMono-, Di-, and Trimethylated Lysines

The KDM1/LSD family of demethylases utilizes a flavin adenine dinucleotide (FAD)-dependent oxidative mechanism. nih.govnih.gov This process involves the oxidation of the methylated lysine to form an imine intermediate, which is then hydrolyzed to release formaldehyde and the demethylated lysine. nih.govwikipedia.org Due to this mechanism, KDM1/LSD enzymes can only demethylate mono- and dimethylated lysines. nih.govwikipedia.org

The Jumonji C (JmjC) domain-containing family is a much larger group of KDMs that employ an iron (Fe(II)) and α-ketoglutarate-dependent hydroxylation mechanism. mdpi.comnih.govresearchgate.net These enzymes catalyze the hydroxylation of the methyl group, leading to an unstable intermediate that decomposes to yield the demethylated lysine and formaldehyde. researchgate.net This mechanism allows JmjC-containing KDMs to remove all three methylation states (mono-, di-, and trimethylation). frontiersin.orgmdpi.com

The "readers" of the lysine methylation code are proteins that contain specific domains capable of recognizing and binding to methylated lysine residues. uniklinik-freiburg.denih.gov These reader domains translate the methylation mark into a specific biological outcome by recruiting other proteins or protein complexes to the site of methylation. nih.gov The structural basis for this recognition typically involves an "aromatic cage," where aromatic amino acid residues within the reader domain form a pocket that accommodates the positively charged methylated lysine side chain. researchgate.net

Several families of methyllysine reader domains have been identified, each with distinct structural features and binding preferences for different methylation states (mono-, di-, or trimethylation) and sequence contexts.

Interactive Table: Major Families of Methyllysine Reader Domains

Reader Domain FamilyKey Structural FeaturesTypical Binding Preference
Chromodomain β-barrel structure with an aromatic cage.Often recognizes H3K9me3 and H3K27me3.
Tudor Domain Barrel-like fold with an aromatic cage.Can recognize various methylated lysines, including those on p53.
PHD Finger Zinc-finger motif that can form an aromatic cage.Often recognizes H3K4me3.
PWWP Domain Pro-Trp-Trp-Pro motif, forms a β-barrel with an aromatic pocket.Binds to methylated histones.
MBT Domain Consists of multiple repeats, with one forming a functional aromatic cage.Recognizes lower methylation states of lysine.

The Chromodomain is one of the best-characterized reader domains and is often found in proteins associated with transcriptional repression. nih.gov The Tudor domain is another well-studied reader module that can recognize methylated lysines in both histone and non-histone proteins, such as the tumor suppressor p53. tandfonline.comovid.com The PHD (Plant Homeodomain) finger is typically associated with the recognition of H3K4 trimethylation, a mark of active transcription. nih.gov The PWWP domain and the MBT (Malignant Brain Tumor) domain are also important readers of methylated lysine, contributing to the diverse functional outcomes of this PTM. nih.gov The specific interaction between a reader domain and a methylated lysine is a critical step in the downstream signaling cascade initiated by the methylation event. researchgate.netfigshare.com

Roles in Cellular Processes and Signal Transduction

Lysine methylation is a fundamental regulatory mechanism that impacts a wide range of cellular processes and signal transduction pathways. Its influence is exerted through the modulation of chromatin structure and the direct regulation of protein-protein interactions.

One of the most well-documented roles of lysine methylation is in the epigenetic control of gene expression. rsc.org The "histone code" hypothesis posits that different patterns of histone modifications, including lysine methylation, are "read" by effector proteins to bring about specific downstream events, such as transcriptional activation or repression. frontiersin.org

Methylation of specific lysine residues on histone tails can directly influence chromatin structure. wikipedia.org For instance, methylation of H3K9 and H3K27 is often associated with the formation of heterochromatin, a tightly packed form of chromatin that is generally transcriptionally silent. wikipedia.orgoup.com Conversely, methylation of H3K4 and H3K36 is characteristic of euchromatin, a more open and transcriptionally active chromatin state. wikipedia.orgfrontiersin.orgoup.com

The interplay between different histone modifications, known as "crosstalk," adds another layer of complexity to this regulation. oup.comnih.govresearchgate.netportlandpress.com For example, the presence of one modification can influence the addition or removal of another, creating a highly dynamic and responsive regulatory system. nih.gov This intricate network of histone modifications, including lysine methylation, is essential for establishing and maintaining cell-type-specific gene expression patterns during development and in response to environmental cues. Furthermore, the relationship between DNA methylation and histone lysine methylation is complex, with evidence suggesting a synergistic role in regulating gene expression and chromatin structure. nih.gov

Beyond its role in chromatin biology, lysine methylation of non-histone proteins is emerging as a widespread mechanism for regulating protein-protein interactions and cellular signaling pathways. tandfonline.comnih.govnih.gov Methylation can alter the conformation of a protein, create or block a binding site for an interacting partner, or modulate the protein's subcellular localization and stability. researchgate.net

A prime example of this is the regulation of the tumor suppressor protein p53. nih.gov Methylation of p53 at different lysine residues by various PKMTs can have opposing effects on its function. tandfonline.comnih.govpnas.org For instance, methylation at one site might enhance its stability and transcriptional activity, while methylation at another site could promote its degradation. nih.govovid.com The reversibility of these modifications by KDMs allows for rapid and dynamic control of p53 activity in response to cellular stress. tandfonline.comovid.com

Lysine methylation has been shown to regulate key components of major signaling pathways, including those involved in cell growth, proliferation, and DNA repair. nih.govnih.govresearchgate.net The crosstalk between lysine methylation and other PTMs, such as phosphorylation and ubiquitination, on non-histone proteins provides a sophisticated mechanism for integrating diverse cellular signals and ensuring appropriate downstream responses. nih.govoup.comresearchgate.net As our understanding of the non-histone methylome expands, it is becoming increasingly clear that lysine methylation is a critical regulatory switch in a multitude of cellular signaling networks. acs.orgnih.gov

Metabolic Regulation (e.g., Glucose, Lipid, Carnitine Biosynthesis)

Emerging evidence highlights the significant impact of lysine methylation on the regulation of key metabolic pathways, including glucose, lipid, and carnitine metabolism. nih.govdntb.gov.uanih.govresearchgate.net This regulation occurs through the modification of enzymes and other proteins, thereby altering their activity, stability, and interactions.

Glucose Metabolism: Lysine methylation plays a crucial role in managing cellular glucose homeostasis. nih.gov Dysregulation of gluconeogenesis, a vital pathway for maintaining blood glucose levels, is a key feature of metabolic diseases like type 2 diabetes. nih.gov The activity of enzymes involved in gluconeogenesis is extensively regulated by lysine methylation. nih.gov For instance, the methylation of key metabolic enzymes can influence processes such as glucose uptake, glycolysis, and the tricarboxylic acid (TCA) cycle. nih.govmdpi.com

Lipid Metabolism: Disorders in lipid metabolism are closely linked to insulin resistance. nih.gov Lysine methylation of proteins by metabolites and lipids can alter protein function, contributing to this resistance. nih.gov This modification can influence the activity of key enzymes involved in lipid metabolic pathways, thereby impacting cellular lipid homeostasis.

Carnitine Biosynthesis: Trimethyllysine is a crucial intermediate in the biosynthesis of carnitine, an essential molecule for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. mdpi.comnih.govwikipedia.org The synthesis of carnitine begins with the methylation of a lysine residue within a protein, which is then hydrolyzed to release trimethyllysine. researchgate.net A series of enzymatic reactions then converts trimethyllysine into carnitine. researchgate.netnih.gov This process underscores the direct link between protein lysine methylation and fatty acid metabolism.

Metabolic Pathway Key Methylated Protein/Enzyme Function Reference
Glucose Metabolism Pyruvate Kinase M2 (PKM2)Regulates glycolysis and links metabolic status to epigenetic regulation. mdpi.com
Gluconeogenesis Rate-limiting enzymesDirect regulation of glucose production. nih.gov
Lipid Metabolism Various metabolic enzymesModulation of lipid homeostasis and insulin sensitivity. nih.gov
Carnitine Biosynthesis Protein-bound LysinePrecursor for the formation of trimethyllysine, the initial substrate for carnitine synthesis. researchgate.netnih.gov

Involvement in DNA Replication and Repair Mechanisms

Lysine methylation is intricately involved in maintaining genomic integrity through its roles in DNA replication and repair. frontiersin.orgnih.gov This modification, particularly on histone proteins, helps to orchestrate the complex series of events required for accurate duplication of the genome and the timely repair of DNA damage.

DNA Replication: Histone lysine methylation plays a role in regulating the initiation and progression of DNA replication. researchgate.net For example, the methylation of histone H3 at lysine 56 (H3K56) has been shown to be important for efficient DNA replication. nih.gov This modification can influence the assembly of the replication machinery on the DNA. nih.gov Following replication, the correct re-establishment of histone methylation patterns is crucial for maintaining the epigenetic landscape and cellular identity. researchgate.net

DNA Repair: In response to DNA damage, such as double-strand breaks, histone lysine methylation patterns are dynamically altered at the sites of damage. frontiersin.org These modifications serve as docking sites for the recruitment of DNA repair proteins. frontiersin.org For instance, specific methylation marks on histone H3 and H4 are recognized by proteins involved in both non-homologous end joining (NHEJ) and homologous recombination (HR), the two major pathways for repairing double-strand breaks. frontiersin.org The methylation of non-histone proteins, such as the tumor suppressor p53, is also critical for the DNA damage response. mdpi.comoup.com Methylation of p53 can affect its stability and its ability to activate downstream target genes involved in cell cycle arrest and apoptosis. oup.com

Process Key Methylated Protein Methylation Site Function in DNA Replication/Repair Reference
DNA Replication Histone H3K56Promotes efficient passage through S phase. nih.gov
DNA Repair Histone H3K9, K27, K36, K79Recruitment of DNA repair factors, regulation of transcriptional silencing at damage sites. frontiersin.org
DNA Repair Histone H4K20Docking site for DNA repair proteins like 53BP1. frontiersin.org
DNA Damage Response p53K372Stabilizes p53 and promotes its transactivation activity. oup.com

Functional Diversity of Non-Histone Protein Lysine Methylation

Beyond its well-established role in histone biology, lysine methylation is a widespread post-translational modification that regulates the function of a diverse array of non-histone proteins. oup.comnih.govnih.govoup.com This modification impacts numerous cellular processes by modulating protein-protein interactions, protein stability, subcellular localization, and enzymatic activity. mdpi.comnih.gov

The list of known non-histone proteins subject to lysine methylation is continually expanding and includes transcription factors, enzymes, and signaling proteins. oup.comresearchgate.net For example, the methylation of transcription factors such as p53, NF-κB, and STAT3 can directly influence their transcriptional activity and, consequently, the expression of their target genes. oup.com Similarly, the methylation of enzymes can allosterically regulate their catalytic function.

The functional consequences of non-histone protein lysine methylation are often mediated by "reader" proteins that contain specific domains, such as chromodomains, Tudor domains, and MBT domains, which recognize and bind to methylated lysine residues. researchgate.net This interaction can then trigger downstream signaling events. The interplay between lysine methyltransferases (writers), demethylases (erasers), and reader proteins creates a complex regulatory network that fine-tunes cellular behavior in response to various stimuli.

Protein Methylation Site(s) Function Modulated by Methylation Reference
p53 K370, K372, K373, K382Stability, protein-protein interactions, transcriptional activity. mdpi.comoup.com
NF-κB (p65) K218, K221Transcriptional activity, interaction with inhibitors. oup.com
Estrogen Receptor α (ERα) K302Transcriptional activity, protein stability. oup.com
DNA methyltransferase 1 (DNMT1) K1096Protein stability, enzymatic activity. oup.com
Heat Shock Protein 90 (HSP90) Multiple sitesChaperone activity, interaction with client proteins. mdpi.com
Retinoblastoma 1 (RB1) Multiple sitesRegulation of cell cycle progression. mdpi.com

Advanced Research Applications and Future Directions in 2 Methyllysine and Lysine Methylation Studies

Development of Chemical Probes and Small Molecule Modulators

The creation of chemical probes and small molecule modulators is a cornerstone of research into lysine (B10760008) methylation, providing powerful tools to investigate the function of the enzymes and proteins involved. jst.go.jpunc.edu These molecules are instrumental in validating methyl-lysine readers and writers as potential drug targets. tandfonline.comacs.orgresearchgate.net

Design and Synthesis of Inhibitors for Methyllysine Reader Domains

Methyllysine reader domains, which recognize and bind to methylated lysine residues, are crucial for transducing the downstream effects of lysine methylation. researchgate.netnih.gov The development of inhibitors targeting these domains is a key area of focus. researchgate.netnih.govuvic.ca These reader domains often contain an aromatic cage that interacts with the methylated lysine, and this feature is a primary target for inhibitor design. nih.gov

Small molecule antagonists have been successfully designed based on the structure of histone peptide-MBT (Malignant Brain Tumor) domain complexes. acs.orgnih.gov For instance, the first chemical probe for a methyl-lysine reader, UNC1215, was developed to target L3MBTL3. nih.gov This compound was shown to antagonize the mono- and dimethyl-lysine reading function of L3MBTL3. acs.orgresearchgate.net Another example is the development of inhibitors for the chromodomain of CBX7, a component of the Polycomb repressive complex 1 (PRC1). nih.govacs.org These inhibitors were designed to compete with the binding of trimethylated histone H3 lysine 27 (H3K27me3). nih.gov

The design of these inhibitors often involves creating molecules that mimic the methylated lysine residue and its surrounding peptide sequence. uvic.ca Structural insights into the binding pockets of different reader domains are crucial for achieving selectivity. uvic.ca For example, differences in the binding pockets of the CBX polycomb family members have been exploited to develop selective inhibitors. uvic.ca

InhibitorTarget Reader DomainKey Features & Findings
UNC1215 L3MBTL3First potent and selective small-molecule chemical probe for a methyl-lysine reader. acs.orgresearchgate.netnih.gov Antagonizes mono- and dimethyl-lysine reading. acs.orgresearchgate.net
MS37452 CBX7 ChromodomainCompetes with H3K27me3 binding by occupying the methyl-lysine binding pocket. nih.gov
Suramin CBX7 ChromodomainBridges two CBX7 chromodomain molecules. nih.gov
UNC4991 CDYL/2A selective ligand developed through combinatorial repurposing. core.ac.uk
UNC4848 MPP8 and CDYL/2A dual-active ligand discovered via a peptidomimetic combinatorial platform. core.ac.uk
MS31 SPIN1A potent and selective inhibitor developed from a weak hit identified in a compound library screen. maynoothuniversity.ie

Exploration of Inhibitors for PKMTs and KDMs

Protein lysine methyltransferases (PKMTs) and lysine demethylases (KDMs) are the "writers" and "erasers" of lysine methylation, respectively, making them attractive targets for therapeutic intervention, particularly in cancer. tandfonline.comoup.comfrontiersin.org The development of inhibitors for these enzymes is a major focus of drug discovery efforts. oup.comebi.ac.uk

PKMT Inhibitors: Most known PKMTs, with the exception of DOT1L, possess a conserved SET domain responsible for their catalytic activity. acs.org Inhibitors have been developed to be competitive with either the cofactor S-adenosyl-L-methionine (SAM) or the protein substrate. acs.orgtlb.detechnologie-lizenz-buero.com For example, compound 1 was identified through high-throughput screening and optimized to be a potent inhibitor of EZH2, a histone methyltransferase. acs.org Another strategy involves designing "super-substrates," which are peptide sequences optimized for methylation by a specific PKMT and can then be converted into competitive inhibitors. tlb.detechnologie-lizenz-buero.com

KDM Inhibitors: KDMs are categorized into two main families: the FAD-dependent KDM1 subfamily and the Fe(II)/α-ketoglutarate-dependent JmjC subfamily. jst.go.jpnih.gov Inhibitors have been developed for both classes. Tranylcypromine (B92988), an MAO inhibitor, and its analogs have been identified as inhibitors of KDM1. nih.govnih.gov For the JmjC domain-containing demethylases, inhibitors like IOX1 and JIB-04 have been developed. nih.gov These often work by chelating the iron in the catalytic site. nih.gov

Inhibitor ClassTarget Enzyme(s)Mechanism of Action / Key Examples
PKMT Inhibitors EZH2, G9a, GLPCompetitive with SAM or substrate. acs.orgtlb.detechnologie-lizenz-buero.com Examples include compound 1 for EZH2 and BIX01294 for G9a/GLP. oup.comacs.org
KDM1 Inhibitors KDM1A (LSD1), KDM1BIrreversible inhibition. nih.govnih.gov Examples include tranylcypromine and its derivatives. nih.govnih.gov
JmjC KDM Inhibitors KDM2, KDM3, KDM4, KDM5, KDM6Often chelate the catalytic iron. nih.gov Examples include IOX1 and JIB-04. nih.gov

Application of Peptidomimetics in Modulating Methyllysine Interactions

Peptidomimetics, molecules that mimic the structure and function of peptides, are increasingly being used to modulate the interactions of methyllysine. uvic.ca This approach offers a way to develop inhibitors with improved properties, such as cell permeability and stability. uvic.ca

A notable application of peptidomimetics is in the development of inhibitors for methyllysine reader domains. frontiersin.org By starting with a peptide sequence that binds to the target reader, researchers can systematically modify it to create a more drug-like molecule. uvic.ca For instance, a peptide-driven approach was used to create the first inhibitors of CBX7. acs.org Furthermore, a combinatorial platform has been developed to optimize peptidomimetic antagonists for methyl-lysine readers, leading to the discovery of ligands for EED, CDYL/2, and MPP8. core.ac.uk The development of peptidomimetic inhibitors for the CBX polycomb family that are active in cells highlights the potential of this strategy for creating tools to probe the biological roles of these proteins. uvic.ca

High-Throughput Screening and Proteomic Approaches

High-throughput screening (HTS) and proteomic methods are powerful tools for systematically investigating lysine methylation. These approaches enable the rapid identification of new methylation sites, substrates, and the determinants of methyllysine-driven interactions on a large scale.

Degenerate Peptide Library Assays for Sequence Determinants of Interactions

To understand the sequence context that governs the binding of methyllysine readers to their targets, degenerate peptide library assays have been developed. frontiersin.orgnih.gov One such method is the methylated lysine-oriented peptide library (Kme-OPL) assay. frontiersin.orgnih.govmdpi.com This high-throughput binding assay utilizes a library of peptides with a central methylated lysine, where surrounding positions are systematically varied. frontiersin.orgnih.gov

The Kme-OPL platform has successfully recapitulated known binding preferences of histone Kme readers and has also identified novel sequences that bind with even higher affinity. frontiersin.orgnih.gov This approach not only reveals the key amino acid residues that influence reader binding but can also be used to design specific peptide-based inhibitors. frontiersin.orgnih.gov The insights gained from these assays can be applied to score the entire proteome to prioritize potential non-histone protein interactions for further study. frontiersin.orgnih.gov

Proteome-Wide Identification of Novel Methyllysine Sites and Substrates

A significant challenge in the field has been the proteome-wide identification of lysine methylation sites. researchgate.net Mass spectrometry-based proteomics is the primary tool for this purpose, often coupled with enrichment strategies using pan-methyllysine antibodies. researchgate.net However, studies have shown that these antibodies can have sequence biases, necessitating the use of multiple enrichment approaches for comprehensive coverage of the methylome. researchgate.net By using multiple characterized pan-methyllysine antibodies, researchers have identified thousands of new lysine methylation sites on numerous proteins, significantly expanding the known human methylproteome. researchgate.net

Another innovative approach combines in silico prediction with targeted mass spectrometry. biorxiv.orgnih.gov A program called MethylSight was developed to predict lysine methylation sites based on the physicochemical properties of the surrounding residues. biorxiv.orgnih.gov These predictions can then be validated by targeted mass spectrometry. biorxiv.orgnih.gov This method has been used to identify numerous new histone Kme marks and predicts that lysine methylation is a widespread post-translational modification. biorxiv.orgnih.gov

Furthermore, proteomic approaches have been developed to identify the substrates of specific methyltransferases. springernature.comimperial.ac.uk One such method uses the triple malignant brain tumor (3xMBT) domains of L3MBTL1, which bind to mono- and di-methylated lysine with minimal sequence specificity, to enrich for methylated proteins from cell lysates for identification by quantitative mass spectrometry. springernature.com

Integrated Computational and Experimental Methodologies

The intricate nature of protein-methyllysine recognition has necessitated the development of sophisticated research strategies that combine the predictive power of computational analysis with the empirical validation of experimental techniques. This integration allows for a more detailed and accurate understanding of the molecular interactions that govern the function of lysine methylation, from binding affinities to the rational design of targeted molecular probes and inhibitors.

Hybrid Approaches for Quantitative Assessment of Protein-Methyllysine Analog Interaction

A significant challenge in studying protein-lysine methylation is the difficulty in incorporating specific methyllysine marks into recombinant proteins for in vitro assays. nih.govacs.org To overcome this, researchers often utilize structural analogues, such as methyl-amino-alkylated cysteine, which can be more readily introduced into peptide sequences. nih.govacs.orgnih.gov However, the use of these mimics raises questions about whether they accurately replicate the binding interactions of the native methyllysine residue. nih.govnih.govacs.org

To address this uncertainty, hybrid computational and experimental approaches have been developed to provide a quantitative assessment of these interactions. nih.govacs.orgresearchgate.net These methods systematically extract the binding free energy difference (ΔΔG) between the native ligand (methyllysine) and its analogue through the application of a thermodynamic cycle. nih.govacs.org

The core of this strategy involves two parallel assessments of the binding free energy difference:

Experimental Route : Techniques like Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) are used to experimentally measure the dissociation constants (Kd) and thereby the binding free energies (ΔG) for both the native methyllysine-containing peptide and the analogue-containing peptide with their target protein. acs.org The difference between these experimental values provides a measured ΔΔG. nih.govacs.org

Computational Route : Concurrently, atomistic force field free energy simulations are performed to calculate the free energy difference. acs.org This is achieved by computationally "alchemically" transforming the methyllysine residue into its analogue both in the free peptide state and within the protein-peptide complex. nih.gov The difference between these two calculated transformation energies yields a theoretical ΔΔG. nih.govacs.org

Studies have shown a very good agreement between the measured and calculated binding differences. nih.govacs.org This concordance validates the computational models and, crucially, allows for the calculation of a correction factor that can be applied to experimental data obtained using analogues, resulting in a more accurate estimation of the binding parameters for the native ligand. nih.govacs.org

For instance, analysis of several histone methyllysine binding domains revealed that while some analogues have a negligible effect on binding, others can significantly reduce affinity. acs.org The interaction of the PHD finger of ING1 with its target was not considerably affected by the analogue, whereas the Chromo domain of Su(Var)205 and the 3xMBT domains of L3MBTL1 showed significant differences in free binding energies, with the analogues reducing binding by more than 6 kJ/mol. acs.org

Table 1: Comparison of Calculated and Experimental Binding Data for Methyllysine (Kme) vs. Analogue (KCme)
Protein-Peptide InteractionCalculated ΔΔG (kJ/mol)Experimental Kd for Kme Peptide (µM)Experimental Kd for KCme Peptide (µM)
Su(Var)205 / H3K9me3-7.61.520.8
L3MBTL1 / H4K20me1-6.11.815.2
ING1 / H3K4me3-0.614.810.1
ICBP90 / H3K9me3-1.24.22.5

Data sourced from quantitative assessment studies comparing native and analogue peptide interactions. acs.org

Molecular Modeling and Docking Studies for Ligand Design

Molecular modeling and docking studies are indispensable tools in the modern drug discovery pipeline, enabling the rational design of small molecules that can specifically target and modulate the activity of methyllysine reader domains. frontiersin.orgnih.gov These computational techniques are used to predict how a potential ligand might bind to a protein's active site, providing crucial insights that guide the synthesis and optimization of more potent and selective inhibitors. frontiersin.orgorientjchem.org

The process often begins with the three-dimensional structure of the target protein, obtained through methods like X-ray crystallography. mdpi.com Structure-based virtual screening (SBVS) can then be employed to computationally test vast libraries of compounds for their potential to bind to the methyllysine-binding pocket. frontiersin.orgmdpi.com

Key computational methods include:

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. orientjchem.orgmdpi.com Docking scores are used to estimate the binding affinity, helping to prioritize compounds for experimental testing. orientjchem.orgscilit.com Studies on butyrylcholinesterase inhibitors, for example, used docking to identify derivatives with strong binding affinities. orientjchem.orgscilit.com

Induced Fit Docking (IFD) : Reader domains, particularly the aromatic cages that recognize the methyllysine moiety, can exhibit significant flexibility. nih.gov IFD is an advanced docking method that accounts for this protein flexibility upon ligand binding, providing a more accurate prediction of the binding mode. nih.gov This has been applied to study inhibitors of Spindlin1. nih.gov

Pharmacophore Modeling : This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This model can then be used to screen for novel molecular scaffolds. frontiersin.org

These computational approaches have successfully led to the discovery and optimization of small-molecule inhibitors for various methyllysine readers. frontiersin.orgnih.gov For instance, a structure-based design strategy led to the development of UNC669, an inhibitor of the MBT domain protein L3MBTL1, where a pyrrolidinyl ring was designed to mimic the methylated lysine. nih.gov Subsequent co-crystallization confirmed that the inhibitor bound in the predicted manner. nih.govnih.gov Further work has yielded highly potent inhibitors like UNC1215 for L3MBTL3, demonstrating the power of these integrated design strategies. nih.gov

Table 2: Examples of Computationally Guided Small-Molecule Inhibitors of Methyllysine Readers
InhibitorTarget ProteinPrimary Computational MethodReported Potency
UNC669L3MBTL1Structure-based designKd = 5 µM
UNC1215L3MBTL3Structure-based designKd = 120 nM
Compound 10 (NS-1)PRMT1Structure-based virtual screeningIC50 = 12.7 µM
Compound 4jButyrylcholinesteraseMolecular DockingDocking Score = -10.85 kcal/mol

Data compiled from studies on small molecule inhibitor design. frontiersin.orgorientjchem.orgnih.gov

Emerging Research Frontiers and Therapeutic Potential

Research into lysine methylation is rapidly expanding beyond its initial focus on histone proteins. It is now understood to be a widespread post-translational modification (PTM) with profound implications for cellular regulation and disease. nih.govnih.gov This expanding knowledge is opening new frontiers for research and revealing significant therapeutic potential. nih.gov

Emerging Research Frontiers:

A central emerging concept is the "lysine methylome," which encompasses the entire complement of lysine methylation across all proteins in a cell. tandfonline.comnih.gov Recent proteomic studies have revealed that lysine methylation impacts a significant fraction—as much as 15%—of the known proteome. nih.gov This modification is not restricted to histones but is prevalent on numerous non-histone proteins that are critical for diverse cellular pathways, including DNA damage repair, cell signaling, metabolism, and cell cycle control. tandfonline.comnih.gov

This discovery has a critical implication: the selective inhibition of a single lysine methyltransferase (KMT) is likely to have systemic effects far beyond chromatin, influencing a multitude of cellular processes. nih.gov A related frontier is the concept of "histone mimicry," where non-histone proteins possess sequences that resemble histone tails, allowing them to be recognized and modified by the same epigenetic enzymes. tandfonline.comnih.gov

Future research is increasingly focused on:

Non-Histone Substrate Regulation : Elucidating how lysine methylation dynamically regulates the function of non-histone proteins, such as the p53 tumor suppressor and transcription factors like YY1. nih.govnih.gov

RNA Processing : Investigating the role of lysine methylation in regulating the machinery of RNA splicing, a new area of functional importance. nih.gov

Prokaryotic Methylation : Exploring lysine methylation in bacteria, where it has been found on cell surface proteins and may play a role in host-pathogen interactions and immune evasion. asm.org

Therapeutic Potential:

The dysregulation of lysine methylation—through the altered activity of "writer" (KMTs), "eraser" (KDMs), and "reader" proteins—is strongly associated with a range of human diseases, most notably cancer. nih.govmdpi.comacs.org This link makes the components of the lysine methylation machinery highly attractive targets for therapeutic intervention. nih.govfoxchase.orgrsc.org

The therapeutic potential is being explored through several avenues:

Targeted Inhibitors : The development of small molecule inhibitors against KMTs, KDMs, and reader domains is a major priority. nih.govnih.gov Such inhibitors serve as chemical probes to dissect biological function and as starting points for drug development. nih.gov

Precision Oncology : Given that specific cancers show overexpression or mutations in methylation-related enzymes like LSD1 and EZH2, targeting these pathways offers a promising strategy for precision medicine. nih.govfoxchase.org

Broadening Therapeutic Scope : As researchers uncover the roles of KDMs and other methylation regulators beyond gene expression, new therapeutic opportunities may arise. foxchase.org The disruption of methylation patterns is linked to disease, and targeting these pathways holds tremendous potential for the design of novel therapeutics. nih.gov

The ultimate goal is to move from a fundamental understanding of methyllysine recognition to the development of targeted drugs that can correct aberrant methylation signaling in disease. nih.govfoxchase.org

Q & A

Q. What are the standard methodologies for detecting and quantifying 2-Methyllysine in biological samples?

  • Methodological Answer : Detection and quantification typically involve liquid chromatography-mass spectrometry (LC-MS) or immunoassays (e.g., ELISA). For LC-MS, optimize sample preparation to minimize matrix effects, use stable isotope-labeled internal standards (e.g., deuterated this compound) for calibration, and validate sensitivity via limit-of-detection (LOD) and limit-of-quantitation (LOQ) tests. Include negative controls (e.g., lysine-rich samples without methylation) to rule out cross-reactivity . For reproducibility, document instrument parameters (column type, ionization mode) and batch-effect correction strategies .

Q. How should researchers design experiments to study this compound’s role in post-translational modifications (PTMs)?

  • Methodological Answer : Use a comparative approach:
  • Experimental Groups : Wild-type vs. knockout models (e.g., methyltransferase-deficient cells) to assess methylation-dependent pathways.
  • Controls : Include unmethylated lysine analogs and validate methylation status via immunoblotting or targeted proteomics.
  • Data Triangulation : Combine PTM-specific mass spectrometry with functional assays (e.g., protein-binding affinity studies) to link methylation to biological activity. Ensure sample sizes are statistically powered to detect fold changes ≥1.5 .

Q. What are the best practices for synthesizing and characterizing novel this compound derivatives?

  • Methodological Answer :
  • Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected this compound residues. Optimize reaction conditions (e.g., coupling reagents, temperature) to minimize racemization.
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ 1.5–2.0 ppm for methyl groups) and high-resolution MS for purity assessment (>95%). For novel compounds, include elemental analysis and X-ray crystallography data .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s role in cellular pathways (e.g., apoptosis vs. proliferation)?

  • Methodological Answer :
  • Systematic Review : Conduct a meta-analysis to identify confounding variables (e.g., cell type, methylation stoichiometry) using PRISMA guidelines. Stratify studies by experimental design (e.g., in vitro vs. in vivo) and assess bias via ROBINS-I .
  • Mechanistic Replication : Design orthogonal experiments (e.g., CRISPR-mediated methylation site editing) to isolate this compound-specific effects. Use dose-response curves to evaluate threshold effects .

Q. What statistical approaches are recommended for analyzing multi-omics datasets involving this compound?

  • Methodological Answer :
  • Integration : Apply dimensionality reduction (e.g., PCA, t-SNE) to correlate methylation profiles with transcriptomic/proteomic data. Use pathway enrichment tools (e.g., DAVID, GSEA) to identify overrepresented biological processes.
  • Validation : Perform bootstrapping or permutation tests to assess robustness. For longitudinal data, employ mixed-effects models to account for intra-sample variability .

Q. How can researchers optimize protocols for this compound detection in low-abundance samples (e.g., extracellular vesicles)?

  • Methodological Answer :
  • Pre-concentration : Use ultrafiltration (e.g., 10 kDa filters) or immunoprecipitation with anti-2-Methyllysine antibodies.
  • Signal Amplification : Implement isobaric tagging (TMT/iTRAQ) for multiplexed LC-MS workflows. For single-cell studies, combine microfluidics with droplet-based amplification .

Q. What strategies are effective for resolving discrepancies in this compound’s thermodynamic stability across studies?

  • Methodological Answer :
  • Re-analysis : Extract raw data from published studies (if available) and apply uniform processing pipelines (e.g., MaxQuant for MS data).
  • Controlled Replication : Standardize buffer conditions (pH, ionic strength) and use differential scanning calorimetry (DSC) to measure melting temperatures (Tm) under identical experimental settings .

Methodological Notes

  • Data Presentation : Follow journal-specific guidelines for figures (e.g., avoid overcrowded chromatograms; use color-blind-friendly palettes) .
  • Ethical Reporting : Disclose conflicts of interest and adhere to chemical safety protocols in methods sections .
  • Reproducibility : Archive raw data and code in repositories like Zenodo or Figshare, citing DOIs in the manuscript .

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